

# Londamocitinib: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **Londamocitinib** (AZD4604), a potent and selective Janus kinase 1 (JAK1) inhibitor, against other kinase families. The data presented is compiled from preclinical studies to offer a comprehensive overview of its cross-reactivity, supported by detailed experimental methodologies.

## **Executive Summary**

**Londamocitinib** is a highly selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory diseases.[1] Preclinical data demonstrates its potent inhibition of JAK1 with significant selectivity over other members of the JAK family (JAK2, JAK3, and TYK2). Furthermore, broad screening against a panel of over 300 kinases has confirmed a favorable selectivity profile, with minimal off-target activity at therapeutic concentrations. This high degree of selectivity is crucial for minimizing potential side effects that can arise from the inhibition of other kinases.

### **Cross-Reactivity Data**

The kinase selectivity of **Londamocitinib** has been assessed using both enzymatic and cell-based assays. The following tables summarize the quantitative data from these studies.



Table 1: Inhibition of JAK Family Kinases by

Londamocitinib

| Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) |
|--------|-----------|-----------------------------|
| JAK1   | 0.54      | 1                           |
| JAK2   | 686       | >1200                       |
| JAK3   | >10,000   | >18,500                     |
| TYK2   | 657       | >1200                       |

Data sourced from Nilsson M, et al. (2022)[2]

## Table 2: Cross-Reactivity of Londamocitinib Against a Broader Kinase Panel

**Londamocitinib** was screened at a concentration of  $0.1 \,\mu\text{M}$  against a panel of over 300 kinases. Kinases exhibiting greater than 70% inhibition were subject to further analysis, which revealed that **Londamocitinib** is 100-fold more selective for JAK1 than for any other kinase evaluated in the panel.[2]

## Signaling Pathway and Experimental Workflow

To understand the context of **Londamocitinib**'s activity and the methods used to assess its selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflows for the key assays.





Click to download full resolution via product page

Caption: JAK-STAT Signaling Pathway Inhibition by Londamocitinib.





Click to download full resolution via product page

Caption: Biochemical Kinase Inhibition Assay Workflow.





Click to download full resolution via product page

Caption: Cell-Based STAT Phosphorylation Assay Workflow.

## **Experimental Protocols**

## Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

The in vitro kinase selectivity of **Londamocitinib** was determined using the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET)



based assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

#### Materials:

- Recombinant human kinases
- LanthaScreen® Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Assay buffer
- Londamocitinib (serially diluted)
- 384-well microplates

#### Procedure:

- A mixture of the target kinase and the Eu-labeled anti-tag antibody was prepared in the assay buffer.
- The Alexa Fluor™ 647-labeled kinase tracer was prepared in the assay buffer.
- 5 µL of serially diluted **Londamocitinib** was added to the wells of a 384-well plate.
- 5 µL of the kinase/antibody mixture was added to each well.
- 5 μL of the tracer solution was added to each well to initiate the binding reaction.
- The plate was incubated at room temperature for 60 minutes, protected from light.
- The plate was read on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
- The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated.
- IC50 values were determined by plotting the TR-FRET ratio against the logarithm of the Londamocitinib concentration and fitting the data to a sigmoidal dose-response curve.



## Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

The cellular potency and selectivity of **Londamocitinib** were assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in primary human immune cells.

#### Materials:

- Isolated human peripheral blood mononuclear cells (PBMCs)
- Cell culture medium
- Cytokines (e.g., IL-2, IL-4, IL-12)
- Londamocitinib (serially diluted)
- Fixation buffer (e.g., paraformaldehyde)
- Permeabilization buffer (e.g., methanol)
- Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTATs)
- · Flow cytometer

### Procedure:

- PBMCs were cultured and stimulated with a specific cytokine to induce STAT phosphorylation.
- Cells were simultaneously treated with varying concentrations of Londamocitinib or vehicle control.
- Following stimulation, cells were fixed to preserve the phosphorylation state of the proteins.
- The cells were then permeabilized to allow for intracellular staining.
- Permeabilized cells were stained with fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest.



- The fluorescence intensity of the stained cells was measured using a flow cytometer.
- The data was analyzed to determine the concentration of **Londamocitinib** required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50).

### Conclusion

The presented data robustly supports the classification of **Londamocitinib** as a highly selective JAK1 inhibitor. Its minimal cross-reactivity with other kinase families, as demonstrated in comprehensive enzymatic and cell-based assays, suggests a lower potential for off-target effects. This high degree of selectivity is a desirable characteristic for a therapeutic agent, potentially leading to an improved safety profile in clinical applications. Researchers and drug development professionals can utilize this information to guide further investigation and development of **Londamocitinib** for the treatment of inflammatory and autoimmune diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Londamocitinib: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028566#cross-reactivity-of-londamocitinib-with-other-kinase-families]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com